molecular formula C21H27F2O8P B13420137 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) CAS No. 57331-14-3

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Cat. No.: B13420137
CAS No.: 57331-14-3
M. Wt: 476.4 g/mol
InChI Key: PTFJOVUOXOHPIW-RBKZJGKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Acetylation: of the 17alpha-hydroxy and 3-keto groups.

    Fluorination: at the 6beta position.

    Hydrolysis: to remove the 3-acetyl group.

    Epoxidation: of the 9(11)-double bond followed by fluorohydrin formation to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 11beta-hydroxy group can yield 11-keto derivatives, while reduction of the 3-keto group can yield 3-hydroxy derivatives.

Scientific Research Applications

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Used in the development of new therapeutic agents for inflammatory and autoimmune diseases.

    Industry: Employed in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.

    Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory conditions.

    Fluocinolone acetonide: A synthetic corticosteroid used topically for skin conditions.

Uniqueness

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is unique due to its specific fluorination pattern and phosphate ester group, which enhance its potency and bioavailability compared to other glucocorticoids.

Properties

CAS No.

57331-14-3

Molecular Formula

C21H27F2O8P

Molecular Weight

476.4 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C21H27F2O8P/c1-18-5-3-11(24)7-14(18)15(22)8-13-12-4-6-20(27,17(26)10-31-32(28,29)30)19(12,2)9-16(25)21(13,18)23/h3,5,7,12-13,15-16,25,27H,4,6,8-10H2,1-2H3,(H2,28,29,30)/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

PTFJOVUOXOHPIW-RBKZJGKHSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)(O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.